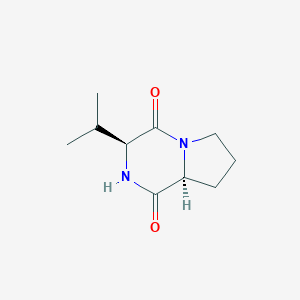

cyclo(L-Pro-L-Val)

Description

cyclo(L-Pro-L-Val) has been reported in Chromocleista, Penicillium herquei, and other organisms with data available.

Properties

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(L-Pro-L-Val): A Technical Guide to its Natural Microbial Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Pro-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. Composed of L-proline and L-valine residues, this small molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. Found in a variety of natural sources, bacteria and fungi stand out as prominent producers. This technical guide provides an in-depth overview of the natural microbial sources of cyclo(L-Pro-L-Val), details on its biosynthesis, and comprehensive experimental protocols for its isolation, characterization, and quantification.

Natural Sources of Cyclo(L-Pro-L-Val) in Bacteria and Fungi

A wide array of bacterial and fungal species have been identified as natural producers of cyclo(L-Pro-L-Val). These microorganisms synthesize this cyclodipeptide as a secondary metabolite, often as part of a complex mixture of bioactive compounds.

Bacterial Sources:

Numerous bacterial genera are known to produce cyclo(L-Pro-L-Val). Notable examples include:

-

Pseudomonas spp.: Various species within this genus, such as Pseudomonas aeruginosa and Pseudomonas aurantiaca, have been reported to produce cyclo(L-Pro-L-Val)[1][2]. In P. aeruginosa, its production has been linked to quorum sensing, a cell-to-cell communication system[3].

-

Bacillus spp.: Several species of Bacillus, including B. pumilus, B. thuringiensis, B. endophyticus, and B. amyloliquefaciens, are known producers[4]. For instance, cyclo(D-Pro-L-Val), a stereoisomer, has been isolated from Bacillus amyloliquefaciens and shown to have antifungal activity[4].

-

Lysobacter capsici: This bacterium is a known producer of a variety of 2,5-diketopiperazines, including cyclo(L-Pro-L-Val)[5][6].

-

Achromobacter xylosoxidans: This bacterium has been shown to produce cyclo(L-Pro-L-Val) which exhibits inhibitory activity against aflatoxin production[7].

-

Streptomyces spp.: Members of this genus are prolific producers of secondary metabolites, and some strains have been found to synthesize cyclo(L-Pro-L-Val)[8].

Fungal Sources:

Fungi are also a rich source of cyclo(L-Pro-L-Val) and other diketopiperazines. Some key fungal producers include:

-

Aspergillus spp.: Various Aspergillus species, such as A. fumigatus and A. flavus, have been identified as sources of this compound[8].

-

Penicillium spp.: This genus is another significant contributor to the diversity of fungal diketopiperazines, including cyclo(L-Pro-L-Val).

-

Meyerozyma guilliermondii: This marine yeast has been reported to produce cyclo(L-Pro-L-Val), with production influenced by environmental stress conditions.

Quantitative Data on Production

While many studies have identified the presence of cyclo(L-Pro-L-Val) in microbial cultures, detailed quantitative data on production yields are not always extensively reported. The table below summarizes available quantitative information. It is important to note that production yields can vary significantly based on the microbial strain, culture conditions, and extraction methods.

| Microorganism | Compound | Yield/Concentration | Reference |

| Pseudomonas aurantiaca PB-St2 | Crude Metabolite Extract | 47 mg/100 mL (after 72h incubation at 32°C) | Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields. Note: This is the yield of the crude extract, not purified cyclo(L-Pro-L-Val). |

| Bacillus amyloliquefaciens Y1 | cyclo(D-Pro-L-Val) | MIC of 250 µg/mL against Fusarium graminearum | Purification and antifungal characterization of Cyclo (D-Pro-L-Val) from Bacillus amyloliquefaciens Y1 against Fusarium graminearum to control head blight in wheat. Note: This is a measure of bioactivity (Minimum Inhibitory Concentration), not production yield. |

| Achromobacter xylosoxidans | cyclo(L-Pro-L-Val) | IC50 of 0.3 mg/mL for inhibition of NA accumulation | Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Note: This is a measure of bioactivity (Half-maximal Inhibitory Concentration), not production yield. |

Biosynthesis of Cyclo(L-Pro-L-Val)

The biosynthesis of cyclo(L-Pro-L-Val) in microorganisms is primarily carried out by two families of enzymes: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) .

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the involvement of ribosomes. The synthesis of a cyclodipeptide like cyclo(L-Pro-L-Val) by an NRPS typically involves the following steps:

-

Adenylation (A) domain: Selects and activates the specific amino acids (L-proline and L-valine) using ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is covalently attached to the T domain via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two amino acids tethered to adjacent T domains.

-

Cyclization and Release: A terminal thioesterase (TE) or a specialized condensation domain catalyzes the intramolecular cyclization of the dipeptidyl intermediate, releasing the final cyclo(L-Pro-L-Val) product.

Caption: Generalized NRPS pathway for cyclo(L-Pro-L-Val) synthesis.

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more direct route to cyclodipeptide synthesis. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The general mechanism is as follows:

-

Binding of first aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Pro-tRNAPro).

-

Acyl-enzyme intermediate formation: The aminoacyl group (proline) is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate.

-

Binding of second aa-tRNA: The second aa-tRNA (e.g., Val-tRNAVal) binds to the enzyme.

-

Dipeptidyl-enzyme formation: The second amino acid (valine) attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The N-terminal amino group of the dipeptide attacks the ester bond, leading to intramolecular cyclization and the release of cyclo(L-Pro-L-Val).

Caption: Generalized CDPS pathway for cyclo(L-Pro-L-Val) synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of cyclo(L-Pro-L-Val) from microbial sources.

Fermentation and Extraction

This protocol describes the general procedure for culturing a microbial strain and extracting the cyclodipeptide.

Materials:

-

Microbial strain (e.g., Pseudomonas aurantiaca PB-St2)

-

Appropriate liquid culture medium (e.g., King's B broth)

-

Shaking incubator

-

Centrifuge and centrifuge bottles

-

Ethyl acetate

-

1N HCl

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the microbial strain into a small volume (e.g., 10 mL) of the chosen liquid medium. Incubate overnight under appropriate conditions (e.g., 32°C, 150 rpm).

-

Large-Scale Fermentation: Transfer the overnight culture to a larger volume of fresh medium (e.g., 5 L) to achieve a 1% (v/v) inoculum. Incubate for an optimized period (e.g., 72-96 hours) at the optimal temperature and agitation speed[9].

-

Cell Separation: Harvest the culture broth by centrifugation (e.g., 3,600 rpm for 40 minutes) to separate the supernatant from the cell pellet[9].

-

Solvent Extraction:

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

Caption: Workflow for the extraction of cyclo(L-Pro-L-Val).

Purification by Chromatography

The crude extract is a complex mixture and requires further purification to isolate cyclo(L-Pro-L-Val).

A. Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a pre-packed silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 mm × 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of HPLC-grade methanol and water (often with a modifier like 0.1% acetic acid). The exact composition needs to be optimized based on analytical HPLC. For example, an isocratic elution with 30-40% methanol in water.

-

Flow Rate: Typically 3-5 mL/min.

-

Detection: UV detector at 210 nm.

-

Procedure:

-

Dissolve the semi-purified fraction from column chromatography in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of cyclo(L-Pro-L-Val) as determined by analytical HPLC.

-

Remove the solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.

-

Characterization by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: 400 or 500 MHz NMR spectrometer.

-

Expected ¹H NMR data (in CDCl₃):

-

The proton chemical shifts will be specific to the structure of cyclo(L-Pro-L-Val). Key signals include those for the alpha-protons of proline and valine, the side chain protons of valine (isopropyl group), and the protons of the proline ring.

-

-

Expected ¹³C NMR data (in CDCl₃):

-

Characteristic signals for the two carbonyl carbons of the diketopiperazine ring, the alpha-carbons of proline and valine, and the carbons of the respective side chains.

-

B. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₁₆N₂O₂).

Quantification by HPLC-DAD

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example:

-

0-4 min: 30% acetonitrile

-

4-17 min: Gradient to 60% acetonitrile

-

17-20 min: Hold at 60% acetonitrile

-

20-25 min: Return to 30% acetonitrile

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 22°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of pure cyclo(L-Pro-L-Val) at known concentrations.

-

Sample Preparation: Dilute the microbial extract to a concentration within the linear range of the standard curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Integrate the peak area corresponding to cyclo(L-Pro-L-Val) in the chromatograms of the standards and samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of cyclo(L-Pro-L-Val) in the samples.

Conclusion

Cyclo(L-Pro-L-Val) is a fascinating and biologically active cyclic dipeptide produced by a diverse range of bacteria and fungi. Understanding its natural sources, biosynthesis, and methods for its analysis is crucial for harnessing its potential in various applications, from agriculture to medicine. The protocols and information provided in this guide offer a solid foundation for researchers and professionals to further explore and utilize this promising natural product. Future research focusing on the optimization of production yields and the elucidation of specific biosynthetic gene clusters in high-producing strains will be instrumental in advancing the practical applications of cyclo(L-Pro-L-Val).

References

- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(L-Pro-L-Val): A Diketopiperazine from the Seafoam Sponge (Tedania ignis)

An In-depth Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide cyclo(L-Pro-L-Val), a bioactive secondary metabolite isolated from the marine sponge Tedania ignis, commonly known as the fire sponge. This document details its discovery, provides a composite experimental protocol for its isolation and purification, summarizes its known biological activities with quantitative data, and visualizes its mechanism of action on key signaling pathways.

Discovery and Significance

Cyclo(L-Pro-L-Val), a member of the 2,5-diketopiperazine class of compounds, has been identified from various natural sources, including marine sponges, bacteria, and fungi.[1] Its initial discovery from a marine source was reported from the Caribbean sponge Tedania ignis.[2] Notably, subsequent research has demonstrated that a symbiotic Micrococcus species associated with T. ignis is capable of producing this and other diketopiperazines, suggesting a microbial origin for these compounds within the sponge holobiont.[2]

The significance of cyclo(L-Pro-L-Val) lies in its diverse and potent biological activities. It has demonstrated notable antibacterial, anti-inflammatory, and quorum sensing inhibitory properties, making it a molecule of interest for the development of new therapeutic agents and biopesticides.[1]

Physicochemical and Spectral Data

The structural and spectral data for cyclo(L-Pro-L-Val) are crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | (3S,8aS)-3-isopropylpyrrolidino[1,2-a]pyrazine-1,4-dione |

| CAS Number | 2854-40-2 |

| Appearance | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3] |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.01 (br s, 1H), 4.16 (t, J=8.2 Hz, 1H), 4.08 (dd, J=9.5, 4.0 Hz, 1H), 3.70-3.55 (m, 2H), 2.45-2.35 (m, 1H), 2.25-2.15 (m, 1H), 2.10-1.90 (m, 2H), 1.10 (d, J=6.8 Hz, 3H), 0.95 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 170.5, 166.2, 59.8, 57.0, 45.8, 31.8, 28.5, 22.8, 19.2, 18.0 |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 4.05-3.95 (m, 2H), 3.55-3.40 (m, 2H), 2.25-2.10 (m, 1H), 2.05-1.75 (m, 3H), 0.95 (d, J=6.7 Hz, 3H), 0.80 (d, J=6.7 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.5, 165.8, 59.0, 56.5, 45.0, 30.5, 28.0, 22.5, 19.5, 18.5 |

| Mass Spectrometry (LC-MS) | [M+H]⁺ m/z 197.115[4] |

Biological Activities

Cyclo(L-Pro-L-Val) exhibits a range of biological activities, with quantitative data summarized below.

| Activity | Target Organism/Cell Line | Measurement | Value |

| Antibacterial | Staphylococcus aureus | MIC | 16.3 µg/mL |

| Bacillus subtilis | MIC | 18.2 µg/mL | |

| Escherichia coli | MIC | >20 µg/mL | |

| Quorum Sensing Inhibition | LuxR-dependent E. coli biosensor | IC₅₀ | 0.4 mM |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of IKKα/β, IκBα, and NF-κB phosphorylation | Concentration-dependent |

Experimental Protocols

The following sections provide a detailed, synthesized methodology for the isolation and characterization of cyclo(L-Pro-L-Val) from Tedania ignis. This protocol is based on established methods for the isolation of diketopiperazines from marine sponges.

Collection and Extraction of Sponge Material

-

Collection: Specimens of Tedania ignis are collected by hand using SCUBA from a suitable marine environment. Samples should be immediately frozen at -20°C to prevent enzymatic degradation of secondary metabolites.

-

Homogenization and Extraction: The frozen sponge tissue (e.g., 500 g wet weight) is cut into small pieces and homogenized in methanol (MeOH, 1.5 L) using a blender. The homogenate is allowed to stand at room temperature for 24 hours.

-

Filtration and Concentration: The methanolic extract is filtered, and the residue is re-extracted twice more with MeOH. The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

-

Solvent Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of dichloromethane (CH₂Cl₂). The organic layer is separated, and the process is repeated three times. The combined CH₂Cl₂ extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude organic extract.

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate cyclo(L-Pro-L-Val).

References

Spectroscopic Data Interpretation for cyclo(L-Pro-L-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the diketopiperazine class, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, anti-inflammatory, and quorum sensing inhibition properties.[1][2][3][4] Found in a variety of natural sources such as marine sponges, bacteria, and fungi, its characterization is crucial for further investigation into its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data interpretation for cyclo(L-Pro-L-Val), presenting key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a logical workflow for spectral interpretation are also provided to aid researchers in the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

-

IUPAC Name: (3S,8aS)-3-isopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[5]

-

Molecular Weight: 196.25 g/mol [6]

-

Monoisotopic Molecular Weight: 196.121177763 Da

Spectroscopic Data

The structural elucidation of cyclo(L-Pro-L-Val) relies on the combined interpretation of data from various spectroscopic techniques. This section summarizes the key findings from NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for cyclo(L-Pro-L-Val) are typically acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (500 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.01 | s | - | NH |

| 4.09 | t | 8.2 | Pro-α-H |

| 3.95 | d | 2.2 | Val-α-H |

| 3.68–3.61 | m | - | Pro-δ-H |

| 3.58–3.49 | m | - | Pro-δ-H |

| 2.38–2.29 | m | - | Val-β-H |

| 2.15–2.05 | m | - | Pro-β-H |

| 2.04–1.90 | m | - | Pro-γ-H |

| 1.05 | d | 6.8 | Val-γ-CH₃ |

| 0.85 | d | 6.8 | Val-γ-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.1 (approx.) | Pro C=O |

| 166.2 (approx.) | Val C=O |

| 59.0 (approx.) | Pro-α-C |

| 53.4 (approx.) | Val-α-C |

| 45.5 (approx.) | Pro-δ-C |

| 31.4 (approx.) | Val-β-C |

| 28.1 (approx.) | Pro-β-C |

| 22.7 (approx.) | Pro-γ-C |

| 18.9 (approx.) | Val-γ-C |

| 16.6 (approx.) | Val-γ-C |

Note: Precise values for ¹³C NMR were not explicitly available in a single publication and are approximated based on typical chemical shifts for such structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for cyclo(L-Pro-L-Val)

| Technique | Precursor Ion | Observed m/z | Reference |

| HRMS (ESI) | [M+H]⁺ | 197.1285 (calc. 197.1285 for C₁₀H₁₇N₂O₂⁺) | |

| GC-MS | [M]⁺ | 196 | [5] |

| LC-MS | [M+H]⁺ | 197.115 | [6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy helps identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for cyclo(L-Pro-L-Val)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretching (amide) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1680-1630 | C=O stretching (amide I) |

| ~1550-1510 | N-H bending (amide II) |

Note: Specific IR data for cyclo(L-Pro-L-Val) is sparse in the literature; these are characteristic ranges for cyclic dipeptides.

Experimental Protocols

Detailed and standardized experimental procedures are critical for reproducible spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified cyclo(L-Pro-L-Val) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Use the residual solvent peak (CHCl₃ at 7.26 ppm) for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

Use the solvent peak (CDCl₃ at 77.16 ppm) for chemical shift referencing.

-

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to confirm assignments and establish connectivity.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of cyclo(L-Pro-L-Val) (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly or via liquid chromatography.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

-

GC Separation:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient to separate the components of the sample mixture.

-

-

MS Detection:

-

Acquire mass spectra in electron ionization (EI) mode.

-

The resulting fragmentation pattern can be compared to spectral libraries for identification.

-

Visualization of Interpretation Workflow and Biological Context

Visual diagrams can aid in understanding the logical flow of data interpretation and the biological relevance of cyclo(L-Pro-L-Val).

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of cyclo(L-Pro-L-Val) using spectroscopic data.

Caption: Workflow for the spectroscopic identification of cyclo(L-Pro-L-Val).

Quorum Sensing Inhibition Pathway

Cyclo(L-Pro-L-Val) has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. The diagram below provides a simplified representation of this inhibitory action.

Caption: Inhibition of bacterial quorum sensing by cyclo(L-Pro-L-Val).

Conclusion

The comprehensive spectroscopic analysis of cyclo(L-Pro-L-Val) through NMR, MS, and IR techniques provides a robust framework for its unambiguous identification. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of the biological activities and therapeutic potential of this intriguing cyclic dipeptide.

References

- 1. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cyclo(L-Pro-L-Val) | CAS:2854-40-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Diketopiperazines and Cyclo(L-Pro-L-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diketopiperazines (DKPs), a prominent class of cyclic peptides, with a specific focus on the bioactive compound cyclo(L-Pro-L-Val). Diketopiperazines are the simplest form of cyclic peptides, resulting from the condensation of two amino acids.[1] They are produced by a wide array of organisms, including bacteria, fungi, marine life, and even mammals, and exhibit a diverse range of biological activities.[2][3] This guide delves into the core structure and properties of DKPs, and then narrows its focus to cyclo(L-Pro-L-Val), a DKP with demonstrated anti-inflammatory, antimicrobial, and quorum sensing inhibitory properties.[4] Detailed experimental protocols for the synthesis and biological evaluation of cyclo(L-Pro-L-Val) are provided, along with a summary of its quantitative bioactivity data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction to Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are six-membered heterocyclic rings containing two amide bonds, formed from the cyclization of a dipeptide.[3] This core structure provides a rigid scaffold that can be decorated with various side chains, depending on the constituent amino acids, leading to a vast diversity of chemical structures and biological functions.[1]

Natural Sources and Biological Significance:

DKPs are ubiquitous in nature and have been isolated from a multitude of natural sources.[2] They are known to play significant roles in microbial communication and defense mechanisms. Their biological activities are extensive and include:

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[2]

-

Antitumor: Showing potential in cancer therapy.[2]

-

Antiviral: Demonstrating inhibitory effects against various viruses.[5]

-

Neuroprotective: Offering potential therapeutic avenues for neurodegenerative diseases.[2]

-

Quorum Sensing Modulation: Interfering with bacterial cell-to-cell communication.

The structural rigidity and peptidic nature of DKPs make them attractive scaffolds for drug discovery, offering advantages in terms of metabolic stability and cell permeability compared to their linear peptide counterparts.

Cyclo(L-Pro-L-Val): A Bioactive Diketopiperazine

Cyclo(L-Pro-L-Val), also known as cyclo(prolyl-valine), is a diketopiperazine formed from the amino acids L-proline and L-valine. Its chemical structure is presented below:

Chemical Structure:

-

Molecular Formula: C₁₀H₁₆N₂O₂

-

Molecular Weight: 196.25 g/mol [6]

-

CAS Number: 2854-40-2

This compound has been isolated from various natural sources, including bacteria and fungi, and has garnered significant interest due to its pronounced biological activities.[4][6]

Biological Activities of Cyclo(L-Pro-L-Val)

Cyclo(L-Pro-L-Val) exhibits a compelling profile of biological activities, making it a subject of intensive research for potential therapeutic and biotechnological applications.

Cyclo(L-Pro-L-Val) has demonstrated significant anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the phosphorylation of key signaling proteins IKKα, IKKβ, and IκBα, which are crucial steps in the activation of NF-κB.[1] By preventing the activation of NF-κB, cyclo(L-Pro-L-Val) can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

This diketopiperazine displays notable antimicrobial activity against a range of pathogenic microorganisms. It has been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[4] Furthermore, it has shown potent inhibitory activity against the plant pathogen Rhodococcus fascians.[1]

Cyclo(L-Pro-L-Val) acts as a modulator of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. It has been shown to inhibit the activation of LuxR-type QS systems, thereby interfering with bacterial coordination and pathogenicity.[4] This activity is particularly relevant in the context of combating antimicrobial resistance, as it offers a non-bactericidal approach to infection control.

Quantitative Bioactivity Data

The biological activities of cyclo(L-Pro-L-Val) have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Antimicrobial Activity of Cyclo(L-Pro-L-Val)

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 16.3 µg/mL | [4] |

| Bacillus subtilis | 18.2 µg/mL | [4] |

| Rhodococcus fascians LMG 3605 | 19.6 µg/mL | [1] |

| Vibrio anguillarum | 7.14 x 10⁻⁷ µg/mL | [6] |

Table 2: Quorum Sensing Inhibition Activity of Cyclo(L-Pro-L-Val)

| Assay System | IC₅₀ Value | Reference |

| LuxR-dependent E. coli biosensor | 0.4 mM | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of cyclo(L-Pro-L-Val).

Chemical Synthesis of Cyclo(L-Pro-L-Val)

The following is a representative solution-phase synthesis protocol for cyclo(L-Pro-L-Val).

Step 1: Synthesis of the Linear Dipeptide (L-Prolyl-L-Valine Methyl Ester)

-

Protection of L-Proline: N-Cbz-L-proline is prepared by reacting L-proline with benzyl chloroformate in an alkaline aqueous solution.

-

Esterification of L-Valine: L-valine methyl ester hydrochloride is prepared by reacting L-valine with thionyl chloride in methanol.

-

Peptide Coupling:

-

Dissolve N-Cbz-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at 0°C for 30 minutes.

-

Add L-valine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (TEA) (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, N-Cbz-L-prolyl-L-valine methyl ester.

-

Step 2: Deprotection and Cyclization

-

Deprotection: The N-Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere.

-

Cyclization:

-

The resulting dipeptide methyl ester is dissolved in a high-boiling point solvent such as 2-butanol or toluene.

-

The solution is heated to reflux for 8-24 hours to induce cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure cyclo(L-Pro-L-Val).

-

Workflow for the Synthesis of Cyclo(L-Pro-L-Val):

Caption: Solution-phase synthesis workflow for cyclo(L-Pro-L-Val).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of cyclo(L-Pro-L-Val) against a target microorganism.

-

Preparation of Inoculum:

-

Culture the test bacterium in a suitable broth medium overnight at its optimal growth temperature.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Microtiter Plate:

-

Prepare a two-fold serial dilution of cyclo(L-Pro-L-Val) in a 96-well microtiter plate using the appropriate broth medium.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of cyclo(L-Pro-L-Val) that completely inhibits visible growth of the microorganism.

-

Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum

This assay measures the ability of cyclo(L-Pro-L-Val) to inhibit the production of the purple pigment violacein in Chromobacterium violaceum, a process regulated by quorum sensing.

-

Culture Preparation:

-

Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.

-

-

Assay Setup:

-

In a 96-well plate, add fresh LB broth and different concentrations of cyclo(L-Pro-L-Val).

-

Inoculate each well with the overnight culture of C. violaceum.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 30°C for 24 hours with shaking.

-

-

Quantification of Violacein:

-

After incubation, centrifuge the plate to pellet the bacterial cells and violacein.

-

Discard the supernatant and add dimethyl sulfoxide (DMSO) to each well to solubilize the violacein.

-

Measure the absorbance of the solubilized violacein at 585 nm using a microplate reader.

-

The percentage of violacein inhibition is calculated relative to the positive control.

-

Anti-inflammatory Activity Assay: NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of cyclo(L-Pro-L-Val) on the NF-κB signaling pathway using a luciferase reporter system.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with various concentrations of cyclo(L-Pro-L-Val) for a specified period (e.g., 1 hour).

-

Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Include appropriate controls (unstimulated, stimulated without compound).

-

-

Luciferase Assay:

-

After the stimulation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.

-

Signaling Pathway Modulation

The primary anti-inflammatory mechanism of cyclo(L-Pro-L-Val) involves the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NF-κB Signaling Pathway and Inhibition by Cyclo(L-Pro-L-Val):

Caption: Inhibition of the NF-κB signaling pathway by cyclo(L-Pro-L-Val).

Conclusion

Diketopiperazines represent a structurally diverse and biologically significant class of natural products with immense potential for drug discovery and development. Cyclo(L-Pro-L-Val) stands out as a promising lead compound due to its well-defined anti-inflammatory, antimicrobial, and quorum sensing inhibitory activities. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of cyclo(L-Pro-L-Val) and other diketopiperazines as potential therapeutic agents. A thorough understanding of their synthesis, biological evaluation, and mechanisms of action is crucial for unlocking their full therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]

- 4. WO2002012201A1 - Method of synthesizing diketopiperazines - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pure.uj.ac.za [pure.uj.ac.za]

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of cyclo(L-Pro-L-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the cyclic dipeptide cyclo(L-Pro-L-Val), a diketopiperazine (DKP) with notable biological activities, using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology centers on the efficient assembly of the linear dipeptide on a solid support, followed by a base-induced cyclative cleavage, which simultaneously releases the desired cyclic product from the resin. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Cyclo(L-Pro-L-Val) is a naturally occurring diketopiperazine, a class of cyclic peptides known for their diverse biological activities.[1] This particular DKP has demonstrated anti-inflammatory, antimicrobial, and quorum-sensing inhibitory properties, making it a molecule of interest for drug discovery and development.[2][3][4] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for preparing such cyclic peptides. The strategy outlined herein utilizes the well-established Fmoc/tBu protection scheme on a Wang resin, culminating in a cyclative cleavage step that directly yields the target cyclic dipeptide in high purity.[5] This method is advantageous as it often simplifies purification, since only the cyclized product is released from the solid support.[5]

Biological Significance of cyclo(L-Pro-L-Val)

Cyclo(L-Pro-L-Val) exhibits a range of biological activities that are of significant interest to the scientific community:

-

Anti-inflammatory Activity: It has been shown to inhibit the phosphorylation of key signaling proteins in inflammatory pathways, such as IKKα, IKKβ, and NF-κB, thereby reducing the activation of iNOS and COX-2.[2]

-

Antimicrobial Properties: The compound is active against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3] It also shows toxicity against certain plant pathogens, suggesting its potential as a biopesticide.[2][4]

-

Quorum Sensing Inhibition: Cyclo(L-Pro-L-Val) can interfere with bacterial communication systems (quorum sensing), which are often linked to virulence and biofilm formation.[3][6]

Experimental Protocol: Solid-Phase Synthesis of cyclo(L-Pro-L-Val)

This protocol is based on standard Fmoc-SPPS procedures and is optimized for the synthesis of cyclo(L-Pro-L-Val).

Materials

-

Fmoc-L-Val-Wang resin (0.5-0.8 mmol/g loading capacity)

-

Fmoc-L-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure

Step 1: Resin Swelling

-

Place the Fmoc-L-Val-Wang resin (1.0 g, assuming 0.6 mmol/g loading) into a solid-phase synthesis vessel.

-

Add DMF (10-15 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the vessel.

Step 2: Fmoc Deprotection of Valine

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.

-

Agitate the mixture at room temperature for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove residual piperidine and the fluorenyl-piperidine adduct.

Step 3: Coupling of L-Proline

-

In a separate vial, dissolve Fmoc-L-Pro-OH (3 equivalents, 1.8 mmol, 607 mg), HOBt (3 equivalents, 1.8 mmol, 275 mg) or Oxyma Pure (3 equivalents, 1.8 mmol, 256 mg) in DMF (5 mL).

-

Add DIC (3 equivalents, 1.8 mmol, 280 µL) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

-

Add the activated Fmoc-L-Pro-OH solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads.[7] If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 4: Fmoc Deprotection of Proline

-

Repeat the Fmoc deprotection procedure as described in Step 2 to remove the protecting group from the N-terminal proline.

Step 5: Cyclative Cleavage

-

After the final DMF wash, add a solution of 10% DIPEA in DCM (10 mL) to the resin.

-

Agitate the mixture at room temperature. The progress of the cyclative cleavage can be monitored by taking aliquots of the solution and analyzing them by HPLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, filter the resin and collect the filtrate containing the crude cyclo(L-Pro-L-Val).

-

Wash the resin with additional DCM (3 x 5 mL) and combine the washings with the filtrate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Step 6: Purification

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield pure cyclo(L-Pro-L-Val).

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solid-phase synthesis of cyclo(L-Pro-L-Val).

| Parameter | Value | Unit | Notes |

| Resin Loading | |||

| Starting Resin | Fmoc-L-Val-Wang | - | |

| Substitution Level | 0.5 - 0.8 | mmol/g | |

| Fmoc Deprotection | |||

| Reagent | 20% Piperidine in DMF | v/v | |

| Reaction Time | 5 + 15 | minutes | Two-step deprotection is recommended. |

| Coupling | |||

| Fmoc-L-Pro-OH | 3 | equivalents | Relative to resin loading. |

| Coupling Reagents | DIC/HOBt or DIC/Oxyma | - | |

| Activator/Amino Acid Ratio | 1:1 | molar ratio | |

| Reaction Time | 1 - 2 | hours | Monitor with Kaiser test. |

| Cyclative Cleavage | |||

| Reagent | 10% DIPEA in DCM | v/v | |

| Reaction Time | 12 - 24 | hours | Monitor by HPLC. |

| Yield and Purity | |||

| Expected Crude Yield | 70 - 90 | % | Based on initial resin loading. |

| Expected Purity (after purification) | >95 | % | Determined by HPLC and NMR.[8] |

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of cyclo(L-Pro-L-Val).

Biological Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by cyclo(L-Pro-L-Val).

References

- 1. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(-Pro-Val) | CAS#:2854-40-2 | Chemsrc [chemsrc.com]

- 5. peptideweb.com [peptideweb.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bot Detection [iris-biotech.de]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Analytical Methods for cyclo(L-Pro-L-Val) Quantification in Cultures

Abstract

This document provides detailed protocols for the extraction and quantitative analysis of the cyclic dipeptide cyclo(L-Pro-L-Val) from microbial cultures. Cyclo(L-Pro-L-Val), a 2,5-diketopiperazine, is a secondary metabolite produced by various bacteria and fungi, exhibiting significant biological activities including antimicrobial and anti-inflammatory properties. Accurate quantification of this compound is crucial for research, process optimization, and drug development. The methods detailed herein cover sample preparation via liquid-liquid extraction, and subsequent quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cyclo(L-Pro-L-Val) is a cyclic dipeptide formed from L-proline and L-valine residues. It belongs to the 2,5-diketopiperazine (DKP) class of molecules, which are known for their diverse biological functions.[1] These functions include anti-inflammatory effects, mediated through the inhibition of signaling pathways like NF-κB, and antimicrobial activity against various pathogens.[2] The need for robust and reliable analytical methods is paramount for researchers studying its biosynthesis, optimizing production in fermentation cultures, and evaluating its potential as a therapeutic agent.

This application note details two primary analytical techniques for the quantification of cyclo(L-Pro-L-Val):

-

HPLC-UV: A widely accessible method suitable for routine analysis and quantification at moderate concentrations.

-

LC-MS/MS: A highly sensitive and selective method ideal for trace-level detection and quantification in complex matrices.[3]

We provide comprehensive protocols for sample extraction from culture broth and step-by-step instructions for analysis using both instrumental platforms.

Data Presentation: Method Validation Parameters

The following tables summarize typical performance characteristics for the quantification of cyclic dipeptides using HPLC-UV and LC-MS/MS. These values are representative and should be established for each specific laboratory setup and matrix.

Table 1: Representative HPLC-UV Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity Range | 0.5 - 250 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration.[4][5] |

| Correlation Coefficient (r²) | > 0.998 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| Limit of Detection (LOD) | ~0.5 - 1.5 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[4] |

| Limit of Quantification (LOQ) | ~1.5 - 5.0 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often assessed with quality control (QC) samples.[6] |

| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[4][6] |

Table 2: Representative LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity Range | 0.5 - 1000 ng/mL | LC-MS/MS offers a wide dynamic range, suitable for trace analysis.[7] |

| Correlation Coefficient (r²) | > 0.999 | High linearity is expected due to the selectivity of the technique. |

| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | Represents the high sensitivity achievable with mass spectrometric detection.[7] |

| Limit of Quantification (LOQ) | ~0.5 - 1.5 ng/mL | The lowest concentration that can be reliably quantified, crucial for pharmacokinetic studies.[7][8] |

| Accuracy (% Recovery) | 85 - 115% | Acceptance criteria for accuracy are often wider for bioanalytical methods as per regulatory guidelines.[9] |

| Precision (% RSD) | < 15% (< 20% at LOQ) | Relative Standard Deviation for replicate measurements, with slightly wider acceptance at the LLOQ.[9] |

Experimental Protocols & Workflows

Overall Experimental Workflow

The general procedure for quantifying cyclo(L-Pro-L-Val) from a microbial culture involves sample preparation to isolate the analyte from the complex culture matrix, followed by instrumental analysis and data processing.

Caption: General experimental workflow for cyclo(L-Pro-L-Val) quantification.

Protocol 1: Extraction from Culture Broth

This protocol describes the extraction of cyclo(L-Pro-L-Val) from culture supernatant using ethyl acetate, a common and effective solvent for moderately polar compounds.[10]

Materials:

-

Culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Methanol or appropriate mobile phase for reconstitution

-

Centrifuge tubes (50 mL)

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

-

Harvest Culture: Pellet the microbial cells from the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully decant the cell-free supernatant into a clean flask or tube.

-

Liquid-Liquid Extraction:

-

Transfer a known volume (e.g., 20 mL) of the supernatant to a separating funnel or a large centrifuge tube.

-

Add an equal volume of ethyl acetate (20 mL).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to break any emulsion and achieve clear phase separation.

-

-

Collect Organic Phase: Carefully collect the upper ethyl acetate layer using a pipette and transfer it to a clean flask.

-

Repeat Extraction: Repeat the extraction process (Step 3 & 4) two more times on the remaining aqueous layer, pooling all ethyl acetate fractions. This ensures a high recovery rate.

-

Dry and Evaporate:

-

Dry the pooled ethyl acetate extract by passing it over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to complete dryness using a rotary evaporator (at ~40°C) or under a gentle stream of nitrogen.

-

-

Reconstitute and Filter:

-

Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase for your chosen chromatographic method (e.g., 50:50 Methanol:Water).

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

-

Protocol 2: HPLC-UV Quantification

This protocol provides a general-purpose reversed-phase HPLC method for the quantification of cyclo(L-Pro-L-Val).

Instrumentation and Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

-

Isocratic Elution: 60% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: A gradient elution may be required to resolve interfering compounds from the matrix).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (where peptide bonds absorb)

-

Run Time: 10-15 minutes

Procedure:

-

Prepare Standards: Prepare a stock solution of pure cyclo(L-Pro-L-Val) standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Inject the calibration standards in increasing order of concentration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Data Analysis: Plot the peak area of the standard injections against their known concentrations to generate a linear calibration curve. Determine the concentration of cyclo(L-Pro-L-Val) in the samples by interpolating their peak areas from this curve. Account for the dilution/concentration factor from the extraction protocol.

Protocol 3: LC-MS/MS Quantification

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.

Instrumentation and Columns:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI Positive

-

Monitored Transitions (MRM):

-

Analyte: cyclo(L-Pro-L-Val)

-

Precursor Ion (Q1): m/z 197.1 [M+H]⁺

-

Product Ions (Q3): m/z 70.1 (Proline immonium ion), m/z 126.1 (loss of Proline residue) - Note: Specific transitions and collision energies must be optimized empirically.

-

-

Internal Standard (Optional but Recommended): A stable isotope-labeled version of the analyte, e.g., cyclo(L-Pro-L-Val)-d7.

Procedure:

-

Optimize MS Parameters: Infuse a standard solution of cyclo(L-Pro-L-Val) directly into the mass spectrometer to determine the optimal precursor ion and fragment ions (product ions) for MRM analysis, as well as parameters like collision energy and declustering potential.

-

Prepare Standards: Prepare calibration standards and QC samples in a blank matrix (e.g., sterile culture medium) that has undergone the same extraction procedure as the samples. This accounts for matrix effects and extraction recovery.

-

Analysis: Analyze the calibration standards, QCs, and extracted samples using the established LC-MS/MS method.

-

Data Analysis: Quantify the analyte by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Signaling Pathway Visualization

Cyclo(L-Pro-L-Val) has been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Cyclo(L-Pro-L-Val) can interfere with this process.

Caption: Inhibition of the NF-κB pathway by cyclo(L-Pro-L-Val).

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

Application Notes and Protocols: Testing the Antibacterial Activity of cyclo(L-Pro-L-Val) against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with diverse biological activities, including antibacterial properties. Cyclo(L-Pro-L-Val) is a CDP that has demonstrated inhibitory activity against S. aureus.[1] This document provides detailed protocols for evaluating the antibacterial activity of cyclo(L-Pro-L-Val) against S. aureus, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity.

Data Presentation

Table 1: Antibacterial Activity of cyclo(L-Pro-L-Val) against Staphylococcus aureus

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 16.3 µg/mL | [1] |

| Putative Mechanism of Action | Quorum Sensing Inhibition | [1] |

Experimental Protocols

Materials and Reagents

-

cyclo(L-Pro-L-Val) (purity ≥95%)[1]

-

Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Crystal Violet (0.1%)

-

Acetic acid (33%)

-

Sterile 96-well microtiter plates

-

Sterile culture tubes and flasks

-

Incubator (37°C)

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Microplate reader

Preparation of Bacterial Inoculum

-

From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of TSB.

-

Incubate the culture overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][5]

-

Compound Preparation: Prepare a stock solution of cyclo(L-Pro-L-Val) in DMSO. A typical starting concentration is 1 mg/mL.

-

Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of the cyclo(L-Pro-L-Val) stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: A well containing bacterial inoculum in CAMHB without the test compound.

-

Negative Control: A well containing CAMHB and the highest concentration of DMSO used in the dilutions, without bacteria.

-

Sterility Control: A well containing only sterile CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of cyclo(L-Pro-L-Val) that completely inhibits visible growth of S. aureus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.

Caption: Workflow for MIC determination.

Protocol for Time-Kill Assay

-

Prepare a culture of S. aureus in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Add cyclo(L-Pro-L-Val) at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Perform ten-fold serial dilutions of the aliquots in sterile PBS.

-

Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Protocol for Anti-Biofilm Activity Assay

This protocol assesses the ability of cyclo(L-Pro-L-Val) to inhibit biofilm formation.

-

Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB supplemented with 1% glucose. Dilute the culture 1:100 in fresh TSB with glucose.

-

Assay Setup:

-

Add 100 µL of the diluted bacterial culture to the wells of a sterile 96-well flat-bottom microtiter plate.

-

Add 100 µL of cyclo(L-Pro-L-Val) at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Biofilm Staining:

-

Carefully discard the planktonic cells from the wells and wash the wells three times with sterile PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with sterile PBS.

-

Air-dry the plate completely.

-

-

Quantification:

-

Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

-

Potential Signaling Pathway Inhibition

Cyclic dipeptides have been shown to interfere with quorum sensing (QS) systems in bacteria.[1] In S. aureus, the accessory gene regulator (agr) system is a major QS system that controls the expression of virulence factors. It is plausible that cyclo(L-Pro-L-Val) exerts its antibacterial effect by interfering with the agr signaling cascade.

Caption: Potential inhibition of the agr quorum sensing system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 5. journals.asm.org [journals.asm.org]

Investigating the Anti-inflammatory Effects of cyclo(L-Pro-L-Val) in Macrophage Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of the cyclic dipeptide, cyclo(L-Pro-L-Val), in macrophage cell lines. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for key assays.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Cyclo(L-Pro-L-Val) has emerged as a promising anti-inflammatory agent.[1][2][3] This cyclic dipeptide has been shown to attenuate the inflammatory response in macrophages by inhibiting key signaling pathways.[1][4]

The primary mechanism of action for cyclo(L-Pro-L-Val) involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5] By inhibiting the phosphorylation of IκB kinase (IKK) and consequently the degradation of the inhibitor of NF-κB (IκBα), cyclo(L-Pro-L-Val) prevents the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, downregulates the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively.[4][5]

Data Presentation

The following tables present representative quantitative data on the effects of cyclo(L-Pro-L-Val) on macrophage cell viability, nitric oxide production, and pro-inflammatory cytokine secretion. This data is illustrative of expected outcomes based on existing literature.

Table 1: Effect of cyclo(L-Pro-L-Val) on the Viability of LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| LPS | 1 µg/mL | 98 ± 4.8 |

| LPS + cyclo(L-Pro-L-Val) | 10 | 97 ± 5.1 |

| LPS + cyclo(L-Pro-L-Val) | 25 | 96 ± 4.9 |

| LPS + cyclo(L-Pro-L-Val) | 50 | 95 ± 5.3 |

| LPS + cyclo(L-Pro-L-Val) | 100 | 94 ± 4.7 |

Table 2: Inhibition of Nitric Oxide Production by cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition of NO Production (%) |

| Control | - | 1.2 ± 0.3 | - |

| LPS | 1 µg/mL | 45.8 ± 3.1 | 0 |

| LPS + cyclo(L-Pro-L-Val) | 10 | 35.2 ± 2.5 | 23.1 |

| LPS + cyclo(L-Pro-L-Val) | 25 | 24.1 ± 1.9 | 47.4 |

| LPS + cyclo(L-Pro-L-Val) | 50 | 15.7 ± 1.5 | 65.7 |

| LPS + cyclo(L-Pro-L-Val) | 100 | 8.3 ± 1.1 | 81.9 |

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 50 ± 8 | 35 ± 6 |

| LPS | 1 µg/mL | 1250 ± 98 | 980 ± 75 |

| LPS + cyclo(L-Pro-L-Val) | 10 | 980 ± 82 | 750 ± 61 |

| LPS + cyclo(L-Pro-L-Val) | 25 | 650 ± 55 | 510 ± 43 |

| LPS + cyclo(L-Pro-L-Val) | 50 | 320 ± 29 | 280 ± 25 |

| LPS + cyclo(L-Pro-L-Val) | 100 | 150 ± 18 | 110 ± 15 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Macrophage Cell Culture and Stimulation

This protocol describes the maintenance of the RAW 264.7 macrophage cell line and their stimulation with LPS to induce an inflammatory response.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Cyclo(L-Pro-L-Val)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Subculture the cells every 2-3 days by scraping and reseeding at a ratio of 1:3 to 1:6.[6]

-

For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of cyclo(L-Pro-L-Val) (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies). Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with cyclo(L-Pro-L-Val) alone).

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of cyclo(L-Pro-L-Val).[7][8]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[6][11]

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of the experimental plate.[12]

-

Prepare a standard curve using serial dilutions of the NaNO2 solution.

-

In a new 96-well plate, mix 100 µL of the supernatant or standard with 100 µL of the Griess reagent (prepared by mixing equal volumes of Component A and Component B just before use).[6]

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.[6][13]

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[14][15]

Materials:

-

ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-